(E)-3-(5-(4-bromophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile
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Overview
Description
(E)-3-(5-(4-bromophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group, a furan ring, a morpholine moiety, and an acrylonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-(4-bromophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.
Attachment of the morpholine moiety: This can be done through nucleophilic substitution reactions where morpholine is introduced to the intermediate compound.
Formation of the acrylonitrile group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-(4-bromophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The acrylonitrile group can be reduced to form amines or other reduced products.
Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the acrylonitrile group may produce amines.
Scientific Research Applications
(E)-3-(5-(4-bromophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-3-(5-(4-bromophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The bromophenyl group and furan ring may interact with enzymes or receptors, while the morpholine moiety can enhance its solubility and bioavailability. The acrylonitrile group may participate in covalent bonding with target molecules, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(5-phenylfuran-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile: Lacks the bromine atom, which may affect its reactivity and biological activity.
(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.
(E)-3-(5-(4-methylphenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile: Contains a methyl group, which may influence its steric and electronic properties.
Uniqueness
(E)-3-(5-(4-bromophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile is unique due to the presence of the bromine atom, which can significantly impact its chemical reactivity and biological activity
Biological Activity
The compound (E)-3-(5-(4-bromophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile is a derivative of furan and has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and relevant research findings related to this compound.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Furan Derivative : The precursor N-(4-bromophenyl)furan-2-carboxamide was synthesized from furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine, yielding a high purity product (94%) .
- Acrylonitrile Derivative Formation : The final compound was obtained through a reaction involving morpholine and acrylonitrile derivatives, which facilitated the introduction of the morpholine-4-carbonyl group.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. Notably, it has been tested against clinically isolated drug-resistant bacteria such as Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Staphylococcus aureus. The results indicated that the compound exhibits significant antibacterial activity, particularly against NDM-positive strains of A. baumannii .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
A. baumannii | 32 µg/mL | High |
K. pneumoniae | 64 µg/mL | Moderate |
E. cloacae | 128 µg/mL | Moderate |
S. aureus | 16 µg/mL | High |
Anticancer Activity
Research has indicated that furan derivatives have potential anticancer effects due to their ability to inhibit tumor cell proliferation. Preliminary studies suggest that the compound may induce apoptosis in cancer cells, although further investigations are required to elucidate the specific mechanisms involved .
Case Studies
- Study on Antibacterial Efficacy : A study published in 2022 evaluated the antibacterial properties of various furan derivatives, including this compound. The compound demonstrated superior activity against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .
- Anticancer Mechanism Investigation : Another study focused on the mechanism of action of furan derivatives in cancer therapy, highlighting their ability to modulate signaling pathways associated with cell survival and apoptosis. The findings suggest that compounds like this compound could serve as lead compounds for developing novel anticancer agents .
Properties
IUPAC Name |
(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c19-15-3-1-13(2-4-15)17-6-5-16(24-17)11-14(12-20)18(22)21-7-9-23-10-8-21/h1-6,11H,7-10H2/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSDMXFZOSVJIV-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Br)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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